3-Butenoic acid, 2-amino-3-methyl-, (S)-

Description

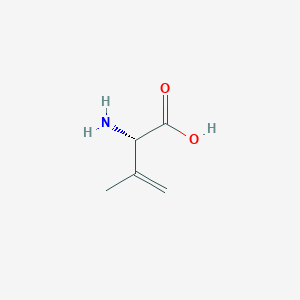

(S)-2-Amino-3-methyl-3-butenoic acid, systematically named (2S)-2-amino-3-methylbut-3-enoic acid, is a compound of considerable interest in the field of organic chemistry and medicinal chemistry. nih.gov Its structure, which incorporates a chiral α-carbon and a β,γ-unsaturated side chain, makes it a unique and valuable synthetic intermediate.

| Compound Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-methylbut-3-enoic acid |

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol |

| CAS Number | 61376-23-6 |

This table provides key identifiers for (S)-2-Amino-3-methyl-3-butenoic acid.

(S)-2-Amino-3-methyl-3-butenoic acid belongs to the class of α-vinyl amino acids, which are analogs of natural amino acids where the α-hydrogen is replaced by a vinyl group. This structural modification has profound implications for their chemical reactivity and biological activity. The vinyl group can participate in a variety of chemical transformations, making these compounds versatile precursors in organic synthesis.

Related analogs, such as vinylglycine, are known to act as suicide substrates for several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. nih.gov This inhibitory activity stems from the ability of the vinyl group to react covalently with the enzyme's active site, leading to irreversible inactivation. The presence of the methyl group in (S)-2-amino-3-methyl-3-butenoic acid further modulates its steric and electronic properties, influencing its reactivity and specificity towards biological targets.

The stereospecificity conferred by the (S)-configuration at the chiral center is crucial for its application in asymmetric synthesis. researchgate.net Chiral building blocks like (S)-2-amino-3-methyl-3-butenoic acid are indispensable for the synthesis of enantiomerically pure pharmaceuticals, where only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

This compound serves as a precursor for a variety of bioactive molecules. For instance, its derivatives have been investigated as methionine antagonists, which can interfere with the metabolism of cancer cells and inhibit tumor growth. Furthermore, it is a substrate for gamma-aminobutyric acid aminotransferase (GABA-T), an enzyme involved in neurotransmitter metabolism. Derivatives of this compound have shown potential as inhibitors of GABA-T, suggesting possible applications in the treatment of neurological disorders such as epilepsy.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-methylbut-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3(2)4(6)5(7)8/h4H,1,6H2,2H3,(H,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNBBWGXTPGZRW-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462558 | |

| Record name | 3-Butenoic acid, 2-amino-3-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61376-23-6 | |

| Record name | 3-Butenoic acid, 2-amino-3-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 2 Amino 3 Methyl 3 Butenoic Acid

Enantioselective Synthesis Strategies

The direct synthesis of the (S)-enantiomer of 2-amino-3-methyl-3-butenoic acid can be achieved through several enantioselective techniques, including asymmetric catalysis, enzymatic resolution of a racemic mixture, and classical resolution via diastereomeric salt formation.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an efficient route to chiral amino acids by employing a chiral catalyst to induce stereoselectivity in a chemical transformation. For the synthesis of α-vinyl amino acids, chiral metal complexes and organocatalysts have been utilized to control the stereochemical outcome.

One prominent strategy involves the use of chiral transition-metal catalysts, such as those based on nickel, in conjunction with chiral ligands. These catalysts can facilitate the enantioselective alkylation or vinylation of glycine (B1666218) equivalents. For instance, chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand have been shown to be effective in the asymmetric synthesis of various amino acids. While specific examples for the direct synthesis of (S)-2-amino-3-methyl-3-butenoic acid are not extensively documented in readily available literature, the general principle involves the deprotonation of the glycine complex to form a chiral enolate, which then reacts with an appropriate electrophile to introduce the 1-methylvinyl group. The stereoselectivity is dictated by the chiral environment created by the ligand around the metal center.

Chiral aldehyde catalysis is another powerful tool in asymmetric amino acid synthesis. acs.orgfrontiersin.org Catalysts derived from chiral BINOL aldehydes can activate N-unprotected amino acid esters towards asymmetric functionalization. acs.org This approach relies on the formation of a chiral Schiff base intermediate, which controls the facial selectivity of the subsequent reaction with an electrophile.

| Catalyst Type | General Approach | Key Intermediates | Stereocontrol |

| Chiral Ni(II) Complexes | Asymmetric alkylation/vinylation of a glycine Schiff base | Chiral Ni(II)-glycine enolate complex | Chiral ligand |

| Chiral Aldehyde Catalysts | Asymmetric α-functionalization of amino acid esters | Chiral Schiff base/enamine | Chiral aldehyde catalyst |

Enzymatic Resolution of Racemates

Enzymatic resolution provides a powerful and highly selective method for obtaining enantiomerically pure compounds from a racemic mixture. This technique leverages the stereospecificity of enzymes to selectively react with one enantiomer, allowing for the separation of the two. For the resolution of racemic 2-amino-3-methyl-3-butenoic acid, lipases and aminoacylases are commonly employed enzymes.

In a typical kinetic resolution process, a racemic mixture of a 2-amino-3-methyl-3-butenoic acid derivative (e.g., an ester or an N-acetylated form) is treated with an enzyme. The enzyme will selectively catalyze the hydrolysis or acylation of one enantiomer, leaving the other unreacted. For example, a lipase (B570770) could selectively hydrolyze the (R)-ester, leaving the desired (S)-ester unreacted and allowing for their separation. Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov This often involves the use of a racemizing agent in conjunction with the resolving enzyme. researchgate.net

| Enzyme Class | Substrate | Reaction Type | Separation Principle |

| Lipases | Racemic ester of 2-amino-3-methyl-3-butenoic acid | Enantioselective hydrolysis or acylation | Separation of the reacted and unreacted enantiomers |

| Aminoacylases | N-acyl-racemic-2-amino-3-methyl-3-butenoic acid | Enantioselective hydrolysis of the acyl group | Separation of the deacylated enantiomer from the acylated one |

Resolution via Diastereomeric Salt Formation

A classical and widely used method for resolving racemic mixtures of amino acids is through the formation of diastereomeric salts. rsc.orggavinpublishers.com This technique involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. The resulting products are a pair of diastereomeric salts, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. rsc.org

For the resolution of racemic 2-amino-3-methyl-3-butenoic acid, a chiral base such as brucine, strychnine, or a chiral amine can be used to form diastereomeric salts. researchgate.net Alternatively, if the amino group is protected, a chiral acid like tartaric acid or mandelic acid can be employed. After separation of the diastereomeric salts, the desired (S)-enantiomer of the amino acid can be recovered by treatment with an acid or base to break the salt. The success of this method depends heavily on the choice of resolving agent and the crystallization conditions. gavinpublishers.com A crystallization-induced asymmetric transformation can sometimes be employed, where the undesired diastereomer in solution epimerizes to the less soluble, desired diastereomer, leading to a higher yield of the target enantiomer. ut.ac.irepo.org

| Resolving Agent Type | Process | Key to Separation |

| Chiral Base (e.g., brucine, (R)-1-phenylethylamine) | Formation of diastereomeric salts with the racemic amino acid | Differential solubility of the diastereomeric salts |

| Chiral Acid (e.g., (+)-tartaric acid, (-)-mandelic acid) | Formation of diastereomeric salts with a protected racemic amino acid | Differential solubility of the diastereomeric salts |

General Approaches for Alpha-Vinyl Amino Acid Synthesis

Beyond enantioselective methods, several general strategies for the synthesis of the α-vinyl amino acid backbone are applicable, which can then be adapted for the synthesis of 2-amino-3-methyl-3-butenoic acid. These methods often produce racemic products that would subsequently require resolution.

Formal Alpha-Vinylation Techniques

Formal α-vinylation of an amino acid derivative involves the introduction of a vinyl group at the α-position. One approach utilizes a new benzeneselenolate equivalent for the formal α-vinylation of amino acids. This method provides a route to α-amino acids with β,γ-unsaturation. While not a direct vinylation, this strategy allows for the construction of the core structure of α-vinyl amino acids.

Electrophilic Glycine Cation Equivalent Reactions

The use of electrophilic glycine cation equivalents provides a powerful method for the synthesis of a variety of α-amino acids. scilit.com In this approach, a glycine derivative is modified to make the α-carbon electrophilic, allowing it to react with various nucleophiles. For the synthesis of α-vinyl amino acids, a suitable vinyl nucleophile, such as a vinyl Grignard reagent or a vinyl organocuprate, can be reacted with the electrophilic glycine equivalent. springernature.com

A common electrophilic glycine equivalent is a Schiff base of a glycine ester, such as the benzophenone (B1666685) imine of glycine tert-butyl ester. iu.edu This imine can be halogenated at the α-position to create an electrophilic center. Subsequent reaction with a vinylmetallic reagent would introduce the vinyl group. For the synthesis of 2-amino-3-methyl-3-butenoic acid, a 1-methylvinyl nucleophile would be required. This method offers a versatile entry to a wide range of α-substituted amino acids. nih.govsemanticscholar.org

| Reagent/Intermediate | Nucleophile | Product |

| α-Halogenated Glycine Schiff Base | Vinyl Grignard Reagent | α-Vinyl Amino Acid Derivative |

| α-Halogenated Glycine Schiff Base | Vinyl Organocuprate | α-Vinyl Amino Acid Derivative |

Synthesis of Beta,Gamma-Unsaturated Amino Acids

(S)-2-amino-3-methyl-3-butenoic acid is a member of the β,γ-unsaturated amino acid family. The synthesis of these compounds presents unique challenges due to the presence of the vinyl group, which is not in conjugation with the carboxylic acid moiety but is positioned to influence the molecule's reactivity. The double bond in such amino acids is susceptible to reactions like Michael addition or oxidation.

A key challenge in the synthesis of β,γ-unsaturated amino acids is controlling the stereochemistry at the α-carbon. General strategies often involve the stereocontrolled synthesis of olefinic amino acids. nih.gov For many pyridoxal (B1214274) phosphate (B84403) (PLP) dependent enzymes, the initial mechanistic step involves the abstraction of the α-proton from an amino acid substrate. nih.gov In the case of vinylic amino acids, this deprotonation brings the otherwise isolated vinyl group into full conjugation with the extended π-system of the PLP cofactor, creating a more reactive intermediate. nih.gov This principle can be exploited in enzymatic or biomimetic syntheses to achieve high stereoselectivity. While many synthetic methods yield a racemic mixture of α-amino acids, enantioselective approaches are crucial for producing specific stereoisomers like the (S)-enantiomer. libretexts.org

Nucleophilic Vinylic Substitution Reactions for Alpha,Beta-Unsaturated Systems

Nucleophilic vinylic substitution (SₙV) is a fundamental organic transformation that allows for the introduction of new functional groups and the construction of carbon-carbon and carbon-heteroatom bonds at sp² hybridized vinylic carbons. researchgate.net Unlike nucleophilic acyl substitution, which proceeds via an addition-elimination mechanism at a carbonyl carbon, SₙV reactions occur directly at a carbon atom of a double bond. researchgate.netmasterorganicchemistry.com These reactions are challenging but can be facilitated in substrates that are carefully designed, often in annulation (ring-forming) processes. researchgate.net

The reaction mechanism is typically a concerted process, known as an Sₙ2-type reaction, which is generally effective only on sp³ hybridized carbons, making its application to vinylic carbons complex. researchgate.netmasterorganicchemistry.com However, theoretical studies and experimental evidence have confirmed that a concerted SₙV mechanism is viable. researchgate.net This type of reaction is particularly relevant in the synthesis of heterocyclic compounds and can be applied to prepare precursors for unsaturated amino acids. researchgate.net For instance, the reaction of lithium alkylidene carbenoids or simple vinyl halides with various nucleophiles (oxygen, nitrogen, carbon, or sulfur-based) demonstrates the versatility of this approach. researchgate.net

Industrial-Scale Hydrolytic Preparations

The industrial synthesis of (S)-2-amino-3-methyl-3-butenoic acid can be effectively achieved through the hydrolysis of nitrile precursors. This method is analogous to other industrial processes where nitriles are hydrolyzed to produce carboxylic acids. google.comwikipedia.org

A key industrial method involves the acid hydrolysis of 3-butenenitrile. In this process, the nitrile is treated with concentrated hydrochloric acid at a controlled temperature to yield the desired butenoic acid. To achieve the specific (S)-enantiomer, the hydrolysis is performed in the presence of chiral ligands, such as (S)-proline. This asymmetric approach induces stereoselectivity, yielding the product with a significant enantiomeric excess (ee).

Table 1: Parameters for Acid Hydrolysis of 3-Butenenitrile

| Parameter | Value | Reference |

|---|---|---|

| Reactant | 3-Butenenitrile | |

| Reagent | Concentrated Hydrochloric Acid | |

| Chiral Ligand | (S)-proline | |

| Temperature | 75°C | |

| Reaction Time | 4 hours | |

| Yield | 93% | |

| Enantiomeric Excess | 85% ee |

Further advancements in industrial production have led to the development of continuous-flow systems. A pilot-scale setup utilizing microreactors for precise temperature control and immobilized nickel catalysts allows for efficient and sustainable production. The immobilized catalyst can be reused for multiple cycles, enhancing the economic viability of the process.

Table 2: Continuous-Flow Asymmetric Synthesis Parameters

| Parameter | Value | Reference |

|---|---|---|

| System | Pilot-scale continuous-flow | |

| Key Features | Microreactors, Immobilized nickel catalysts | |

| Residence Time | 30 minutes | |

| Catalyst Loading | 5 mol% | |

| Catalyst Reusability | Over 10 cycles | |

| Yield | 90% | |

| Enantiomeric Excess | 85% ee |

Stereochemical Investigations of S 2 Amino 3 Methyl 3 Butenoic Acid

Chiral Purity Validation Techniques

Ensuring the enantiomeric purity of (S)-2-amino-3-methyl-3-butenoic acid is paramount. The presence of its (R)-enantiomer can significantly impact its biological activity and chemical reactivity. Chiral chromatography is the cornerstone technique for validating the enantiomeric excess (ee) of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for separating enantiomers and determining the enantiomeric purity of chiral compounds like (S)-2-amino-3-methyl-3-butenoic acid. chromatographyonline.com The separation is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP). chromatographyonline.com The differing stability of these complexes leads to different retention times, allowing for quantification of each enantiomer.

Two primary strategies are employed for the chiral HPLC analysis of amino acids: direct and indirect separation.

Direct Separation: This is the more common approach, where the underivatized amino acid is separated on a column containing a CSP. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, are particularly effective for polar, ionic compounds like amino acids. These CSPs are versatile and can be used with various mobile phases, including reversed-phase, normal-phase, and polar organic modes. chromatographyonline.com

Indirect Separation: In this method, the enantiomers are first derivatized with a chiral reagent to form a pair of diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column (typically reverse-phase). A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) used in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (NAC), which reacts with the primary amine of the amino acid to form fluorescent diastereomeric isoindoles. researchgate.net

The choice of column and mobile phase is critical for achieving optimal separation. The table below summarizes common CSPs and typical mobile phase conditions used for the chiral separation of amino acids.

Table 1: Common Chiral HPLC Conditions for Amino Acid Enantioseparation

| Chiral Stationary Phase (CSP) Type | Common Selector | Typical Mobile Phase Modes | Mobile Phase Components |

|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Reversed-Phase, Polar Ionic | Methanol/Water/Acid (e.g., Formic Acid) |

| Polysaccharide-based | Derivatized Cellulose or Amylose | Normal-Phase, Reversed-Phase | Heptane/Isopropanol, Acetonitrile/Water |

Determination of Absolute Stereochemistry

Determining the absolute spatial arrangement of atoms at the chiral center is a crucial step in characterizing (S)-2-amino-3-methyl-3-butenoic acid. The "(S)" designation is assigned according to the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents attached to the chiral carbon. wikipedia.orglibretexts.org For this molecule, the priority order is: -NH2 > -COOH > -C(CH3)=CH2 > -H. Several experimental techniques can be used to unequivocally confirm this absolute configuration. wikipedia.org

X-ray Crystallography: This is considered the gold standard for determining absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound (or a suitable derivative), a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom. wikipedia.org

Chemical Correlation: This method involves chemically transforming the molecule of unknown stereochemistry into a compound whose absolute configuration is already known, or vice versa, through a series of stereochemically predictable reactions. wikipedia.org

NMR Spectroscopy (Mosher's Method): This technique is particularly useful when crystallization is difficult. The amino acid is converted into two diastereomeric amides by reacting it with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.edu By analyzing the differences in the 1H or 19F NMR chemical shifts of the protons or fluorine atoms near the chiral center in the two diastereomers, the absolute configuration can be deduced. usm.edu

Spectroscopic Methods: Techniques like optical rotatory dispersion (ORD) and circular dichroism (CD) measure the differential interaction of the chiral molecule with polarized light. While often used to assign configuration by comparing the spectrum to that of known compounds, ab initio calculations can also predict the CD spectrum for a given absolute configuration, allowing for its determination. nih.gov

Table 2: Methods for Determining Absolute Stereochemistry

| Method | Principle | Application Notes |

|---|---|---|

| X-ray Crystallography | Analysis of X-ray diffraction from a single crystal. | Provides an unambiguous 3D structure. Requires a suitable single crystal. |

| Chemical Correlation | Conversion to/from a compound of known absolute configuration via stereospecific reactions. | Relies on the availability of a suitable reference compound and well-understood reaction mechanisms. |

| Mosher's Method (NMR) | 1H or 19F NMR analysis of diastereomeric MTPA amides. | Does not require crystallization. Effective for compounds with amine or alcohol groups. usm.edu |

Stereocontrol Mechanisms in Synthetic Pathways

The synthesis of enantiomerically pure (S)-2-amino-3-methyl-3-butenoic acid requires precise control over the formation of the chiral center. This is achieved through asymmetric synthesis, which employs various strategies to favor the formation of one enantiomer over the other.

Chiral Auxiliaries: A common strategy involves covalently attaching a chiral auxiliary to a glycine-derived substrate. The auxiliary sterically directs the approach of reagents to one face of the molecule, leading to a diastereoselective reaction. For instance, chiral Ni(II) complexes formed from a Schiff base of glycine (B1666218) and a chiral ligand can be alkylated with high diastereoselectivity. nih.gov Subsequent removal of the metal and the chiral auxiliary yields the enantiomerically enriched amino acid. nih.govnih.gov

Enzymatic Resolution: This method often starts with a racemic mixture of the target compound or a precursor. An enzyme, which is inherently chiral, is used to selectively react with only one of the enantiomers. For example, a racemic mixture of a dehydrovaline derivative can be resolved using an enzyme that selectively hydrolyzes the (S)-ester, allowing the desired (S)-acid to be separated from the unreacted (R)-ester. stanford.edu

Substrate-Controlled Synthesis: In this approach, the stereochemistry is established by starting with a chiral molecule from the "chiral pool," such as a naturally occurring amino acid. The synthesis involves a series of stereochemically controlled reactions to transform the starting material into the desired product, (S)-2-amino-3-methyl-3-butenoic acid.

Table 3: Strategies for Stereocontrolled Synthesis

| Strategy | Mechanism | Key Features |

|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to guide a stereoselective reaction, then removed. | High diastereoselectivity can be achieved. Often requires additional protection/deprotection steps. nih.gov |

| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture. | High enantioselectivity. Reaction conditions are typically mild (aqueous, neutral pH). stanford.edu |

Applications of S 2 Amino 3 Methyl 3 Butenoic Acid and Its Derivatives in Academic Research

Role as Chemical Building Blocks and Synthetic Intermediates

Amino acids are fundamental chiral building blocks utilized in asymmetric synthesis to create complex, enantiopure molecules. Their application spans from being chiral precursors and reagents to serving as chiral auxiliaries and organocatalysts researchgate.net. In this context, (S)-2-Amino-3-methyl-3-butenoic acid, with its chiral center and reactive vinyl group, presents significant potential as a synthetic intermediate.

The presence of the double bond in vinylglycine derivatives like 3,4-didehydro-L-valine makes them valuable synthons for the construction of alkaloids, azasugars, and other novel amino acids nih.gov. While specific examples detailing the extensive use of (S)-2-Amino-3-methyl-3-butenoic acid in the synthesis of complex natural products are not abundant in readily available literature, the broader class of α,β-dehydroamino acids is recognized for its utility in peptide synthesis. The introduction of dehydro-residues can induce specific secondary structures, such as β-turns, in peptides kenyon.eduresearchgate.net. For instance, a tetrapeptide containing two consecutive dehydrophenylalanine residues was synthesized and shown to adopt a folded conformation stabilized by intramolecular hydrogen bonds kenyon.edu. This highlights the potential of unsaturated amino acids like 3,4-didehydro-L-valine to act as conformational constraints in peptidomimetics.

Furthermore, modified amino acids are increasingly used as chiral building blocks in asymmetric synthesis. For example, phenylglycine has been modified to create chiral building blocks for the synthesis of complex molecules containing spiro-cyclopropane skeletons researchgate.net. This general principle of modifying existing amino acids to create novel synthetic intermediates underscores the potential of (S)-2-Amino-3-methyl-3-butenoic acid in similar applications.

Radiotracer Development for Molecular Imaging Research

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo nih.gov. Radiolabeled amino acids are a significant class of PET tracers for oncology, as many tumors exhibit upregulated amino acid transport to support their rapid growth nih.govresearchgate.net.

While there is no direct evidence in the reviewed literature of (S)-2-Amino-3-methyl-3-butenoic acid being radiolabeled and used as a PET tracer, research on structurally similar amino acid analogues demonstrates the feasibility and potential of this application. Fluorine-18 is a commonly used radionuclide for labeling amino acids due to its favorable decay characteristics nih.govresearchgate.net. The development of novel ¹⁸F-labeled amino acids is an active area of research for tumor imaging researchgate.net.

Radiolabeled amino acids are crucial tools for studying the mechanisms of cellular amino acid transport. Different transport systems, such as System A, System L, and System ASC, are responsible for the uptake of amino acids into cells, and their expression levels can be altered in disease states like cancer nih.gov.

For example, studies with ¹⁸F-labeled fluoroalanine analogues have been conducted to determine which amino acid transporters are utilized for their uptake into cancer cells. Cellular blocking studies with specific inhibitors of different transport systems help to elucidate these mechanisms nih.govresearchgate.net. While such studies have not been specifically reported for (S)-2-Amino-3-methyl-3-butenoic acid, its structural similarity to other amino acids suggests that its radiolabeled counterpart could be a valuable probe for investigating the activity of various amino acid transporters.

Biodistribution studies are essential in the development of new radiotracers to understand their uptake and clearance from different organs and tissues numberanalytics.com. These studies are typically performed in preclinical animal models and are crucial for assessing the tracer's potential for imaging specific targets, such as tumors, with high contrast numberanalytics.com.

The biodistribution of various novel cell-penetrating peptides and other radiolabeled compounds has been extensively studied, showing accumulation in highly perfused organs like the lungs, spleen, kidneys, and liver nih.gov. For a radiolabeled version of (S)-2-Amino-3-methyl-3-butenoic acid to be a successful PET tracer for tumor imaging, it would need to demonstrate high uptake in the tumor tissue with low background signal in surrounding healthy tissues. Although specific biodistribution data for this compound is not available, the established methodologies for evaluating other radiolabeled amino acids provide a clear framework for its potential future investigation numberanalytics.comnih.gov.

Antimetabolite Research and Elucidation of Biological Mechanisms

Antimetabolites are compounds that are structurally similar to natural metabolites and can interfere with metabolic pathways, often by inhibiting enzymes clevelandclinic.org. This property makes them valuable tools for elucidating biological mechanisms and as therapeutic agents, particularly in cancer chemotherapy clevelandclinic.orgnih.gov.

Amino acid analogues represent a significant class of antimetabolites that can disrupt nucleotide synthesis and, consequently, the formation of DNA and RNA in cancer cells nih.gov. For instance, antagonists of L-glutamine and L-aspartic acid have been studied for their antineoplastic activity nih.gov. While direct research on the antimetabolic activity of (S)-2-Amino-3-methyl-3-butenoic acid is limited in the available literature, the broader class of unsaturated amino acid analogues has been a subject of interest. These compounds can act as mechanism-based inhibitors of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism nih.gov. The vinyl group in these molecules can react with the enzyme's active site, leading to irreversible inhibition nih.govnih.gov. This mechanism of action is central to their potential as antimetabolites for studying and potentially disrupting key cellular processes.

Pharmaceutical Impurity Standards and Quality Control Research

Pharmaceutical reference standards are highly characterized materials used to ensure the identity, purity, and quality of drug substances and products nih.gov. These standards are crucial for method validation, routine quality control, and stability testing nih.gov.

While there is no specific mention of (S)-2-Amino-3-methyl-3-butenoic acid being used as a pharmaceutical impurity standard, its parent amino acid, L-valine, is available as a United States Pharmacopeia (USP) reference standard and as a pharmaceutical secondary standard nih.govpharmaffiliates.com. Impurities in pharmaceuticals can arise from various sources, including the synthetic process and degradation nih.gov. Therefore, derivatives and analogues of the active pharmaceutical ingredient (API) are often required as reference standards to monitor and control their levels in the final product nih.gov. Given that (S)-2-Amino-3-methyl-3-butenoic acid is a derivative of valine, it is plausible that it could serve as a reference standard for impurities in pharmaceutical processes where valine or its derivatives are involved.

Studies on Plant Hormone Regulation and Metabolism (e.g., Ethylene (B1197577) Synthesis Inhibition)

The plant hormone ethylene plays a critical role in a wide range of developmental processes, from seed germination to fruit ripening and senescence nih.gov. The biosynthesis of ethylene is a tightly regulated process, with 1-aminocyclopropane-1-carboxylic acid (ACC) synthase being a key, rate-limiting enzyme kenyon.edunih.gov.

(S)-2-Amino-3-methyl-3-butenoic acid belongs to the class of vinylglycine analogues, which are known inhibitors of ACC synthase nih.govnih.gov. L-Vinylglycine itself has been shown to be a mechanism-based inhibitor of this enzyme nih.govnih.gov. The vinyl group of these compounds is thought to be the key functional moiety responsible for the inactivation of ACC synthase researchgate.netnih.gov. By inhibiting this enzyme, these compounds can effectively block the production of ethylene, making them valuable tools for studying the physiological roles of this hormone in plants researchgate.netresearchgate.netnih.gov. For example, aminoethoxyvinylglycine (AVG), another vinylglycine analogue, is a well-known inhibitor of ethylene biosynthesis and is used in agricultural applications to control ripening and other ethylene-dependent processes kenyon.eduresearchgate.netresearchgate.net. The inhibitory action of these compounds on ACC synthase provides a clear mechanism for their effects on plant hormone regulation and metabolism.

Advanced Analytical and Computational Methodologies

High-Resolution Separation and Identification Techniques

Chromatographic-Mass Spectrometric Analyses (GC-MS) for Related Compounds

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of amino acids and their derivatives, though it often requires a derivatization step to increase the volatility of these polar compounds. For amino acids, this typically involves converting them into more volatile forms, such as trimethylsilyl (B98337) (TMS) or pentafluoropropionyl (PFP) derivatives. nih.gov This process allows for their separation via gas chromatography and subsequent identification based on their mass spectra.

The derivatization process makes the analytes more amenable to GC analysis by replacing active hydrogens on polar functional groups with nonpolar moieties, thus improving their chromatographic behavior. For instance, a two-step derivatization can be employed where carboxylic groups are converted to their methyl esters, followed by acylation of the amino groups with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.com

The resulting derivatives produce characteristic fragmentation patterns upon electron impact ionization in the mass spectrometer, allowing for their identification. GC-MS provides rich information on isotopomer distributions, which can be valuable for metabolic flux analysis. dss.go.th The retention time in the gas chromatograph and the mass spectrum of the derivative serve as key identifiers for the specific amino acid. bohrium.com While direct GC-MS data for (S)-2-amino-3-methyl-3-butenoic acid is not extensively detailed in the provided results, the principles of amino acid analysis by GC-MS are well-established and applicable. dss.go.thd-nb.info

Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Reagent | Abbreviation | Target Functional Group(s) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH2, -SH |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH2, -SH |

| Pentafluoropropionic anhydride | PFPA | -NH2, -OH |

| Propyl chloroformate | -NH2 |

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural elucidation of molecules like (S)-2-amino-3-methyl-3-butenoic acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary methods used to confirm the structure of related dehydrodipeptides. nih.govnih.gov

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within the molecule. nih.gov For instance, in the characterization of dehydrodipeptides containing a dehydrobutyrine moiety, ¹H NMR can reveal the presence of the vinyl group protons and the methyl group protons, with their chemical shifts and coupling constants providing insights into the molecule's connectivity and stereochemistry. nih.govrsc.org Two-dimensional NMR techniques can further elucidate the connectivity between different parts of the molecule. nih.gov

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming its identity. nih.govnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS) have been used to analyze related compounds like nisin, which contains dehydrobutyrine residues. researchgate.net

Computational Chemistry Approaches

Computational chemistry offers powerful tools to investigate the properties of molecules at an atomic level, providing insights that complement experimental data.

Quantum Mechanical Studies for Molecular Geometry and Electronic Structure

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the optimized molecular geometry and electronic structure of amino acids and their derivatives. researchgate.netmdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. researchgate.net

For related dehydroamino acids, theoretical analyses have been performed to understand their conformational properties. nih.gov Such studies can calculate properties like dipole moments, molecular surfaces, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. researchgate.net The electronic structure provides a map of the electron distribution, highlighting regions that are electron-rich or electron-deficient, which is key to predicting chemical behavior.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is critical for understanding the flexibility and preferred shapes of a molecule. A potential energy surface (PES) is a conceptual tool that maps the potential energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.org By calculating the energy for a range of geometries, a landscape of energy valleys (stable conformers) and passes (transition states) can be generated. libretexts.orgyale.edu

For dehydroamino acids, theoretical studies have been conducted to map the φ, ψ potential energy surfaces, which describe the rotation around the bonds of the peptide backbone. nih.gov These studies have shown that dehydroamino acids can be more flexible than standard amino acids, and their conformational preferences can depend on the environment's polarity. nih.gov Contour maps of the PES can visualize the energy landscape as a function of specific dihedral angles, identifying low-energy conformations. researchgate.net

Molecular Dynamics Simulations for Investigating Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for investigating how a ligand, such as (S)-2-amino-3-methyl-3-butenoic acid, might interact with a biological receptor. nih.gov MD simulations can provide insights into the binding modes, interaction energies, and conformational changes that occur upon ligand binding. mdpi.com

These simulations can model the behavior of amino acids in solution and their interactions with other molecules, including proteins. nih.govmdpi.com By simulating the ligand-receptor complex, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state. acs.orgbiochim.rofigshare.comnih.gov This information is crucial for understanding the biological function of the molecule and for the rational design of new molecules with specific biological activities.

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (S)-2-amino-3-methyl-3-butenoic acid?

The synthesis of chiral α-amino acids often employs asymmetric catalysis or enzymatic resolution. For structurally related compounds, multi-step protocols involving hydrogenation (e.g., using palladium catalysts) and chiral auxiliaries (e.g., Evans oxazolidinones) are common. highlights a method for synthesizing (S)-configured dipeptides via carbodiimide-mediated coupling (DCC/DMAP), which could be adapted for this compound . For stereochemical control, chiral pool strategies using naturally occurring amino acids as starting materials may reduce racemization risks.

Q. How can researchers validate the stereochemical purity of this compound?

Chiral HPLC with polarimetric detection or advanced spectroscopic methods (e.g., - NOESY NMR) are critical. demonstrates the use of InChI Key and PubChem data to confirm structural identity for similar amino acids, emphasizing the need for cross-referencing spectral libraries . X-ray crystallography is definitive but requires high-purity crystals, which may be challenging for unsaturated acids due to conformational flexibility.

Q. What are the key stability concerns during storage and handling?

β,γ-Unsaturated amino acids like this compound are prone to Michael addition reactions or oxidation. notes that diketene derivatives (structurally related β-lactones) degrade under humid conditions, suggesting storage in anhydrous environments at -20°C under nitrogen . Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 1 month) with LC-MS monitoring.

Advanced Research Questions

Q. How can computational modeling predict the bioactivity or metabolic pathways of this compound?

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected 13C^{13}\text{C}13C NMR shifts)?

Discrepancies often arise from tautomerism or rotameric equilibria. Variable-temperature NMR or deuterium exchange experiments can identify dynamic processes. For example, and report mass spectral data for branched 3-butenoic acid derivatives, highlighting the need to compare fragmentation patterns with reference standards . Synchrotron IR microspectroscopy may resolve conformational isomers.

Q. How does the γ,δ-unsaturation influence enzymatic recognition in peptide synthesis?

The conjugated double bond may sterically hinder protease binding or alter substrate specificity. ’s peptide synthesis protocols using protected amino acids suggest testing orthogonal protecting groups (e.g., Fmoc-Alloc) to prevent undesired side reactions during solid-phase synthesis . Enzymatic assays with trypsin or carboxypeptidase can quantify hydrolysis rates compared to saturated analogs.

Methodological Challenges

Q. What chromatographic techniques separate this compound from its (R)-enantiomer or degradation products?

Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) show high enantioselectivity for unsaturated acids. clarifies IUPAC naming conventions, ensuring correct column selection (e.g., avoiding confusion with 4-phenyl-3-butenoic acid in ) . Gradient elution with MS-compatible buffers (e.g., 0.1% formic acid in acetonitrile/water) enhances resolution.

Q. How to mitigate racemization during derivatization for GC-MS analysis?

Derivatization at low temperatures (<4°C) with non-polar reagents (e.g., BSTFA) minimizes epimerization. ’s synthesis of allyl diphenylphosphine oxide via DCC/DMAP activation underscores the importance of mild reaction conditions to preserve stereochemistry . Validate derivatization efficiency using chiral GC columns.

Data Interpretation Tables

| Parameter | Typical Value | Method | Reference |

|---|---|---|---|

| Enantiomeric excess (ee) | >98% (S) | Chiral HPLC (Chiralpak IG) | |

| ~1.2 (predicted) | Reverse-phase HPLC | ||

| Thermal decomposition | 220–230°C | TGA/DSC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.